molecular formula C12H8F4N2O2S B1524485 2,2,2-trifluoroethyl N-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]carbamate CAS No. 1311314-21-2

2,2,2-trifluoroethyl N-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]carbamate

Cat. No. B1524485
CAS RN: 1311314-21-2
M. Wt: 320.26 g/mol
InChI Key: RYTSUFZNSLUZRW-UHFFFAOYSA-N
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Description

This compound is a carbamate, which is an organic compound derived from carbamic acid. The structure suggests that it might have interesting chemical properties due to the presence of the trifluoroethyl group and the thiazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a carbamate group attached to a trifluoroethyl group and a thiazole ring substituted with a fluorophenyl group .


Chemical Reactions Analysis

Carbamates are generally stable but can undergo hydrolysis under certain conditions to yield the corresponding amine and carbonic acid derivatives .


Physical And Chemical Properties Analysis

Based on its structure, this compound is likely to be a solid at room temperature with a relatively high molecular weight .

Mechanism of Action

The mechanism of action of this compound is not known without specific biological or pharmacological studies .

Safety and Hazards

As with all chemicals, appropriate safety precautions should be taken when handling this compound. The specific hazards would depend on the specific properties of the compound, which are not known without further information .

Future Directions

Future studies could focus on synthesizing this compound and studying its chemical and physical properties. If the compound shows interesting properties, it could be studied for potential applications in various fields .

properties

IUPAC Name

2,2,2-trifluoroethyl N-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F4N2O2S/c13-8-3-1-2-7(4-8)9-5-21-10(17-9)18-11(19)20-6-12(14,15)16/h1-5H,6H2,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYTSUFZNSLUZRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CSC(=N2)NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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